molecular formula C22H20N2O3 B11027012 1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11027012
M. Wt: 360.4 g/mol
InChI Key: QKMNLFMDVFUPFI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a chemical compound for research applications. Compounds featuring the pyrrolo[3,2,1-ij]quinoline scaffold have been investigated in pharmacological research for their multi-target antagonistic properties . Specifically, derivatives of this core structure have demonstrated potent antagonism of histamine and Platelet-Activating Factor (PAF), along with inhibitory effects on the 5-lipoxygenase enzyme, suggesting potential therapeutic application in conditions like asthma . Furthermore, the 1,3-benzodioxole (methylenedioxyphenyl) functional group present in the structure is commonly found in various bioactive compounds . The specific research applications and biological activity profile for this particular derivative require further investigation by qualified researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylimino)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H20N2O3/c1-12-7-15-13(2)10-22(3,4)24-20(15)16(8-12)19(21(24)25)23-14-5-6-17-18(9-14)27-11-26-17/h5-10H,11H2,1-4H3

InChI Key

QKMNLFMDVFUPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC4=CC5=C(C=C4)OCO5)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

Preparation Methods

Multi-Component Reactions

While reports catalyst-free syntheses of benzodiazepines via multi-component reactions, this approach is less feasible for the target compound due to the rigidity of the pyrroloquinolinone core. However, exploratory studies using isocyanide-based systems could optimize atom economy.

Regioselectivity Issues

The tetramethyl substituents hinder functionalization at adjacent positions, necessitating careful stoichiometry and temperature control during halogenation. For instance, excess NBS leads to di-brominated byproducts .

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the benzodioxole or pyrroloquinoline moieties .

Scientific Research Applications

Biological Properties

Research has indicated that derivatives of pyrroloquinoline compounds exhibit a range of biological activities:

  • Antimicrobial Activity : Studies suggest that related compounds demonstrate significant antibacterial and antifungal properties. For example, modifications in the quinoline structure have been linked to enhanced activity against various pathogens.
  • Anticancer Potential : Compounds containing the pyrroloquinoline scaffold have shown promise in inhibiting cancer cell proliferation. Mechanisms may involve the induction of apoptosis or cell cycle arrest in tumor cells.
  • Neuroprotective Effects : There is growing interest in the neuroprotective properties of such compounds, particularly in relation to neurodegenerative diseases like Alzheimer’s. Preliminary studies indicate potential inhibition of acetylcholinesterase activity, which could lead to increased acetylcholine levels in the brain.

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

StudyFindings
Antimicrobial Study A derivative was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) of 12 µg/mL, indicating strong antibacterial properties.
Cancer Research In vitro assays demonstrated that a related compound reduced the viability of MCF-7 breast cancer cells by 65% at a concentration of 10 µM after 48 hours.
Neuropharmacology In a model for Alzheimer’s disease, administration of a pyrroloquinoline derivative improved cognitive function in mice, correlating with reduced levels of acetylcholinesterase activity by 50%.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The benzodioxole moiety is known to interact with enzymes and receptors, potentially leading to various biological effects such as antioxidant activity and enzyme inhibition. The pyrroloquinoline core may also contribute to these effects by interacting with different molecular pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Methyl groups at C4,4,6 enhance scaffold rigidity, improving binding to FXa/FXIa .
  • Electron-Withdrawing Groups : Iodo (C8) or thiazole-thione moieties (C1) increase FXIa selectivity by stabilizing interactions with the S1 pocket .
  • Benzodioxole vs.

Activity and Selectivity Trends

  • Dual Inhibitors: Hybrid derivatives with dihydroquinoline-pyrrolidinone hybrids (e.g., 4,4,6-trimethyl variants) exhibit dual FXa/FXIa inhibition, with IC₅₀ values ranging from 0.7–40 µM for FXa and 2–5 µM for FXIa .
  • Selective Inhibitors : Thiazole- or iodinated derivatives (e.g., 8-iodo analogues) show FXIa selectivity (IC₅₀: 2 µM) due to optimized hydrophobic interactions in the FXIa active site .

Biological Activity

1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C22H22N2O4
  • Molecular Weight: 378.42 g/mol

The unique structure of this compound contributes to its biological activity, which is explored in various studies.

Antitumor Activity

Several studies have investigated the antitumor properties of quinoline derivatives, including those similar to this compound. For instance:

  • Study Findings: In vitro evaluations have shown that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of sirtuins and other pathways associated with cancer cell proliferation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Research Insights: Analogous compounds have demonstrated potent antibacterial and antifungal activities. The presence of the benzodioxole moiety is crucial for enhancing these effects .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound:

  • Mechanism of Action: Studies indicate that derivatives can enhance endogenous antioxidant enzyme activities (e.g., superoxide dismutase and catalase), thereby reducing oxidative stress in biological systems .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of related compounds:

  • Experimental Evidence: Compounds similar to this compound have shown promise in modulating neurotransmitter levels and protecting against neuroinflammation .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorSignificant cytotoxicity against cancer cell lines ,
AntimicrobialPotent antibacterial and antifungal activities ,
AntioxidantEnhanced enzyme activities reducing oxidative stress
NeuroprotectiveModulation of neurotransmitter levels

Detailed Research Findings

  • Antitumor Mechanism : A study on quinoline derivatives revealed their potential to inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include modulation of the PI3K/Akt signaling pathway.
  • Antimicrobial Efficacy : Research indicated that certain structural modifications in related compounds led to enhanced antimicrobial activity against resistant strains of bacteria and fungi.
  • Oxidative Stress Reduction : In vivo studies demonstrated that treatment with related compounds significantly reduced markers of oxidative stress in animal models subjected to induced oxidative damage.

Q & A

Q. What are the established synthetic routes for 1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, and how are key intermediates validated?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. For example, similar pyrrolo[3,2,1-ij]quinolinone derivatives are synthesized via hydrazone formation followed by cyclocondensation with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under reflux in ethanol or THF. Key intermediates, such as hydrazinocarbothioamides, are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regioselectivity and purity . Reaction yields (e.g., 46–63%) and mechanistic pathways (e.g., thiazole ring closure) are optimized by varying solvents (DMF, dichloromethane) and catalysts (EDCI·HCl, triethylamine) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for resolving complex fused-ring systems. For instance, related pyrrolo-quinolinone derivatives are analyzed using single-crystal diffraction to confirm bond angles, planarity, and substituent positions. Spectroscopic methods include 1H^1H-NMR (e.g., distinguishing imine protons at δ 8.2–8.5 ppm) and FTIR (C=O stretch at ~1700 cm1^{-1}). HRMS validates molecular weight (±1 ppm accuracy) .

Q. What are the recommended protocols for handling and storage to ensure compound stability?

Methodological Answer: Storage under inert gas (argon) at –20°C in amber vials prevents photodegradation. Purity (>95%) is maintained via flash chromatography (silica gel, ethyl acetate/hexane gradients). Safety protocols include using fume hoods for reactions involving α-halocarbonyl reagents and avoiding contact with oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER) are used to model binding affinities. For example, the benzodioxole moiety may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). DFT calculations (B3LYP/6-31G**) optimize geometries and predict electrostatic potential maps for reactivity analysis .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., kinase inhibition) often arise from assay conditions. Standardization includes:

  • Using identical cell lines (e.g., HEK293 vs. HeLa).
  • Controlling ATP concentrations in enzymatic assays.
  • Validating results via orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization). Meta-analyses of datasets (OriginPro 8) identify outliers and normalize data .

Q. How can regioselective functionalization of the pyrrolo-quinolinone core be achieved?

Methodological Answer: Directed ortho-metalation (DoM) with LDA or Grignard reagents enables selective substitution at C-6 or C-7. For example, bromination (NBS, AIBN) at C-6 is confirmed via NOESY NMR. Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups at C-4, monitored by LC-MS for byproduct detection .

Q. What experimental designs are optimal for studying the compound’s photophysical properties?

Methodological Answer: UV-Vis spectroscopy (λmax_{\text{max}} 320–400 nm) and fluorescence quantum yield measurements (integrating sphere) characterize π→π* transitions. Solvatochromism studies (ethanol vs. DMSO) correlate polarity with emission shifts. TD-DFT calculations (Gaussian 09) validate experimental spectra .

Notes

  • Safety : Follow GHS codes (P201, P210) for handling reactive intermediates .
  • Data Reproducibility : Pre-register protocols (e.g., OSF) to mitigate batch-to-batch variability.
  • Funding : Projects aligned with synthetic methodology or bioactivity may leverage grants from agencies like the Russian Science Foundation (Project 18-74-10097) .

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